4-Methoxybenzyl acetate-d3

Isotope-Labeled Internal Standard LC-MS Quantitation Procurement Strategy

Quantitative LC-MS/MS workflows for 4-methoxybenzyl acetate in biological fluids or fragrance formulations demand an isotopologue internal standard-unlabeled analogs cannot be distinguished from native analyte, while structural analogs fail to correct for matrix effects and ionization variability. 4-Methoxybenzyl acetate-d3 (Δm = +3 Da) resolves these challenges with a non-exchangeable deuterium label on the acetyl methyl group, ensuring stable, cost-effective isotope dilution quantitation. • Eliminates native analyte spectral overlap; +3 Da mass shift enables unambiguous MRM discrimination. • Near-identical extraction recovery & ionization behavior corrects for matrix suppression and sample-to-sample variability. • Stable under protic sample preparation conditions; suitable for method validation in cosmetics, food flavoring, and forensic toxicology applications.

Molecular Formula C10H12O3
Molecular Weight 183.22 g/mol
Cat. No. B12361261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzyl acetate-d3
Molecular FormulaC10H12O3
Molecular Weight183.22 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CC=C(C=C1)OC
InChIInChI=1S/C10H12O3/c1-8(11)13-7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3/i2D3
InChIKeyHFNGYHHRRMSKEU-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxybenzyl acetate-d3 Overview


4-Methoxybenzyl acetate-d3 (CAS 1394230-53-5; molecular formula C₁₀H₉D₃O₃; MW 183.22 g/mol) is a stable isotopically labeled compound [1]. It is the deuterated analog of 4-Methoxybenzyl acetate (CAS 104-21-2; non-deuterated MW 180.20 g/mol) [2]. The labeling incorporates three deuterium atoms (²H) replacing three hydrogen atoms, typically at the methyl group of the acetyl moiety . This compound is primarily deployed as a stable isotope-labeled (SIL) internal standard for quantitative analysis via liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy .

Type Deuterated SIL internal standard
Primary Use LC-MS/MS & GC-MS quantitation of 4-methoxybenzyl acetate
Label Feature Non-exchangeable deuterium on acetyl methyl group

4-Methoxybenzyl acetate-d3 Substitution Risks


Attempting to substitute a deuterated internal standard with its unlabeled counterpart or a structurally similar analog introduces significant quantitative error in LC-MS/MS workflows. Unlabeled 4-Methoxybenzyl acetate cannot be distinguished from the native analyte in the sample, rendering it useless as an internal standard. Furthermore, using structural analogs instead of isotopologues fails to adequately correct for matrix effects, extraction losses, and ionization efficiency variations [1]. While ¹³C and ¹⁵N-labeled standards offer superior co-elution and lack of isotopic exchange issues, their synthesis involves complex multi-step processes, resulting in substantially higher procurement costs [2]. Deuterium-labeled standards like 4-Methoxybenzyl acetate-d3 represent a cost-efficient compromise, provided the deuterium label is positioned on a non-exchangeable site and the mass shift is sufficient (Δm = +3 Da) to avoid spectral overlap with the native analyte .

! Unlabeled 4-methoxybenzyl acetate cannot be distinguished from native analyte in MS, making it unusable as an internal standard.
! Structural analogs fail to correct for matrix effects, extraction losses, and ionization variability across samples.
! ¹³C/¹⁵N isotopologues provide ideal co-elution but at substantially higher cost; deuterated IS is a practical alternative only when label stability and mass shift are validated.

4-Methoxybenzyl acetate-d3 Key Metrics


Cost Efficiency vs ¹³C/¹⁵N Isotopologues

The synthesis of deuterated isotopologues like 4-Methoxybenzyl acetate-d3 is relatively inexpensive compared to ¹³C or ¹⁵N-labeled analogs, which require complicated multistep de novo synthesis starting from costly isotopically labeled substrates [1]. This cost advantage positions deuterium-labeled standards as a practical choice for routine quantitative assays where budgetary constraints are a primary procurement consideration [1].

Cost efficiency vs ¹³C/¹⁵N
Class-level
Deuterated
Relatively inexpensive, rapid synthesis
¹³C/¹⁵N
Complex multistep de novo synthesis, expensive
Supports budget-limited routine LC-MS method development.
Qualitative cost differential; no specific currency values.
Isotope-Labeled Internal Standard LC-MS Quantitation Procurement Strategy

Deuterium-Induced Retention Time Shift

Deuterium labeling introduces isotopic effects that often cause the deuterated internal standard to elute at a different retention time than the target analyte in reversed-phase LC, diminishing its ability to fully compensate for matrix effects [1]. In a systematic evaluation of deuterated standards for a xylenes exposure biomarker, the deuterated IS eluted earlier than the non-deuterated analyte due to increased polarity, a phenomenon well-documented in the literature [1]. This retention shift (quantified in other studies as approximately 3 seconds for deuterated vs. non-deuterated peptides [2]) represents a known limitation of deuterium labeling that must be evaluated during method validation.

Retention time shift
Context-dependent
Deuterated IS
Earlier elution; polarity increase due to deuterium
Non-deuterated analyte
Later retention; native polarity
Co-elution may be imperfect; matrix effect correction requires validation.
~3 s shift reported for deuterated peptides; analyte-dependent variation expected.
LC-MS/MS Matrix Effect Correction Chromatography

Mass Shift for Spectral Discrimination

The molecular weight of 4-Methoxybenzyl acetate-d3 is 183.22 g/mol, compared to 180.20 g/mol for the non-deuterated 4-Methoxybenzyl acetate [1][2]. This represents a mass shift of +3 Da (Δm = 3.02). For small drug molecules (<1,000 Da), a mass difference of three or more mass units is required to ensure no spectral overlap between the analyte and the internal standard in mass spectrometric detection . The +3 Da shift provided by the three deuterium atoms satisfies this minimum requirement, enabling distinct mass-to-charge (m/z) discrimination in the mass spectrometer.

Mass shift for MS discrimination
Class-level
+3.02 Da
Meets minimum mass difference for spectral discrimination.
Based on molecular formula C₁₀H₉D₃O₃ vs C₁₀H₁₂O₃.
Mass Spectrometry Spectral Overlap Quantitative Analysis

Deuterium Label Stability

The deuterium atoms in 4-Methoxybenzyl acetate-d3 are positioned on the methyl group of the acetyl moiety . This placement is strategic because these hydrogen atoms are not attached to heteroatoms (O, N, S) nor are they alpha to a carbonyl group; thus, they are not prone to proton/deuterium exchange under typical analytical conditions . This contrasts with deuterium labels placed on exchangeable sites (e.g., hydroxyl protons, amines), which can be lost to solvent protons, leading to signal instability and inaccurate quantitation .

Deuterium label stability
Data to verify
Deuterium on acetyl methyl (CD₃); positioned on non-exchangeable carbon. Contrasts with heteroatom-bound labels prone to H/D exchange.
Reduces deuterium loss risk; supports method reproducibility.
Structural assessment only; no experimental exchange data provided.
Isotopic Exchange Internal Standard Stability LC-MS Method Robustness

4-Methoxybenzyl acetate-d3 Use Cases


LC-MS/MS Bioanalysis of 4-Methoxybenzyl Acetate

In pharmacokinetic studies, metabolite profiling, or forensic toxicology requiring precise quantitation of 4-Methoxybenzyl acetate in biological fluids (plasma, urine), 4-Methoxybenzyl acetate-d3 serves as the preferred internal standard. Its +3 Da mass shift eliminates spectral overlap with the native analyte [1], while its structural identity ensures nearly identical extraction recovery and ionization behavior, thereby correcting for matrix effects and sample-to-sample variability [2]. This application capitalizes on the core value proposition of the deuterated standard: cost-effective, matrix-corrected quantification [3].

Method Validation for Fragrance Analysis

When developing and validating analytical methods for quantifying 4-Methoxybenzyl acetate in cosmetics, perfumes, soaps, or food flavoring formulations, 4-Methoxybenzyl acetate-d3 is an essential tool. The non-exchangeable deuterium label on the acetyl methyl group ensures that the standard remains stable during sample preparation, even in the presence of protic solvents or complex matrices [1]. This reliability underpins robust method validation parameters (precision, accuracy, recovery) required for regulatory submission in the flavor and fragrance industries [2].

Metabolic Stability via Isotope Dilution

For researchers exploring the metabolic fate or enzymatic hydrolysis of 4-Methoxybenzyl acetate and structurally related esters, 4-Methoxybenzyl acetate-d3 is a critical reagent for isotope dilution mass spectrometry. By spiking known quantities of the deuterated standard into incubation mixtures (e.g., microsomes, hepatocytes, or purified esterase assays), researchers can accurately measure the disappearance of the non-deuterated substrate over time [1]. The deuterium label allows for distinct mass spectrometric monitoring of substrate consumption and internal standard signal, generating precise kinetic data even in the presence of matrix components [2].

Application
Selection Property
Validation Focus
LC-MS/MS quantitation in biological fluid research matrices
Deuterated ISTD with similar recovery and ionization behavior
Matrix effect correction and assay reproducibility
Fragrance and flavor product method validation
Non-exchangeable label ensures stability in complex formulations
Method documentation context; precision and accuracy review
Isotope dilution metabolic stability assays
Deuterium label enables distinct monitoring of substrate and IS
Kinetic data precision in enzyme incubation systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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